2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-24-0
VCID: VC2661454
InChI: InChI=1S/C9H10N4O.ClH/c10-5-4-8-12-9(14-13-8)7-3-1-2-6-11-7;/h1-3,6H,4-5,10H2;1H
SMILES: C1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl
Molecular Formula: C9H11ClN4O
Molecular Weight: 226.66 g/mol

2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

CAS No.: 1269152-24-0

Cat. No.: VC2661454

Molecular Formula: C9H11ClN4O

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride - 1269152-24-0

Specification

CAS No. 1269152-24-0
Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
IUPAC Name 2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10N4O.ClH/c10-5-4-8-12-9(14-13-8)7-3-1-2-6-11-7;/h1-3,6H,4-5,10H2;1H
Standard InChI Key VXKLEHPACJGQTI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl
Canonical SMILES C1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl

Introduction

Chemical Properties and Structure

Basic Identification and Properties

2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is identified by several key parameters that define its chemical identity, as summarized in Table 1:

Table 1: Identification Parameters of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

PropertyValue
CAS Number1269152-24-0
Molecular FormulaC9H11ClN4O
Molecular Weight226.66 g/mol
IUPAC Name2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Standard InChIInChI=1S/C9H10N4O.ClH/c10-5-4-8-12-9(14-13-8)7-3-1-2-6-11-7;/h1-3,6H,4-5,10H2;1H
Standard InChIKeyVXKLEHPACJGQTI-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl

The free base form of this compound (without the hydrochloride) has a molecular weight of 190.20 g/mol and corresponds to PubChem CID 28275458 .

Structural Characteristics

2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride features a complex heterocyclic structure with several key components:

  • 1,2,4-Oxadiazole Core: This five-membered heterocyclic ring contains two nitrogen atoms and one oxygen atom in specific positions (1,2,4), providing a rigid scaffold with specific electronic properties.

  • Pyridin-2-yl Substituent: Attached at position 5 of the oxadiazole ring, this six-membered heterocyclic ring contributes to the compound's aromatic character and provides an additional nitrogen atom for potential interactions with biological targets .

  • Ethanamine Side Chain: Connected at position 3 of the oxadiazole ring, this flexible chain terminates with a primary amine group, offering potential for hydrogen bonding and salt formation.

  • Hydrochloride Salt: The addition of HCl neutralizes the basic amine group, improving water solubility and stability—crucial factors for pharmaceutical applications .

This structural configuration provides the compound with a unique chemical profile that influences its physical properties, reactivity, and biological activities.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps focused on the formation of the oxadiazole ring and the attachment of the appropriate substituents. Several general approaches can be employed:

  • Amidoxime-Carboxylic Acid Coupling: This method involves the reaction of pyridine-2-amidoxime with a suitable carboxylic acid derivative containing a protected amine functionality, followed by cyclization to form the oxadiazole ring and subsequent deprotection to reveal the amine group.

  • Cyclization of Acylhydrazines: This approach uses pyridine-derived acylhydrazines as starting materials, which undergo cyclization reactions to form the oxadiazole core, followed by modification to introduce the ethanamine chain .

  • Nitrile Oxide Cycloaddition: Though less common, this method employs 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles or isocyanides to generate the oxadiazole ring system.

Biological Activities

Additional Biological Activities

Beyond antimicrobial effects, oxadiazole compounds including 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride may possess several other biological activities:

  • Anti-inflammatory Potential: The structural features of the compound suggest possible interactions with inflammatory pathways.

  • Anticancer Activity: Oxadiazole derivatives have been explored for their potential to inhibit cancer cell proliferation or induce apoptosis.

  • Neurological Effects: The nitrogen-rich heterocyclic structure may enable interactions with receptors or enzymes in the central nervous system.

These potential activities are primarily based on structural similarities with other oxadiazole derivatives and would require dedicated biological assays for confirmation.

Applications

Pharmaceutical Applications

The unique structural characteristics of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride position it as a compound of interest in various pharmaceutical applications:

  • Drug Development: The compound could serve as a scaffold for developing new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, or anticancer drugs.

  • Structure-Activity Relationship Studies: Its well-defined structure makes it valuable for investigating how specific molecular features correlate with biological activities.

  • Prodrug Design: The primary amine functionality offers opportunities for conjugation with other pharmacologically active compounds to create prodrugs with modified pharmacokinetic properties.

The hydrochloride salt form enhances water solubility and stability, which are crucial considerations in pharmaceutical formulations and bioavailability .

Research and Development Applications

Beyond direct pharmaceutical applications, 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has potential value in broader research contexts:

  • Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex molecular structures.

  • Materials Science: The compound's structural features could contribute to the development of functional materials with specific properties.

  • Biochemical Research: It may function as a probe or tool compound for studying biological systems and mechanisms.

These diverse applications highlight the versatility of the compound and its potential significance across multiple scientific disciplines.

Comparison with Related Compounds

Structural Analogs

Understanding the relationship between 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride and its structural analogs provides valuable insights into structure-activity relationships. Table 2 presents a comparison with several related compounds:

Table 2: Comparison of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride with Related Compounds

CompoundOxadiazole TypeMolecular FormulaKey Structural Differences
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride1,2,4-oxadiazoleC9H11ClN4OReference compound
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine1,2,4-oxadiazoleC9H10N4OReversed substituent positions on oxadiazole ring
2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine1,3,4-oxadiazoleC9H10N4ODifferent oxadiazole isomer and pyridine position (3-yl)
2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride1,2,4-oxadiazoleC7H15ClN3OIsopropyl group instead of pyridin-2-yl

These structural variations can significantly impact physical properties, reactivity, and biological activities. For example:

  • The position of substituents on the oxadiazole ring (comparing the reference compound versus its reversed analog) can affect electronic distribution and molecular geometry.

  • Different oxadiazole isomers (1,2,4 versus 1,3,4) possess distinct electronic properties that influence their interactions with biological targets.

  • The nature of the substituent (pyridine versus isopropyl) alters hydrogen bonding capabilities, lipophilicity, and potential for coordination with metals in biological systems .

Structure-Activity Relationships

Analysis of the structure-activity relationships among oxadiazole derivatives provides insights into how specific structural features might influence the biological activity of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride:

  • Oxadiazole Core: The 1,2,4-oxadiazole isomer provides a specific electronic distribution and molecular geometry that may be optimal for certain biological interactions compared to other isomers.

  • Pyridine Substituent: The nitrogen atom in the pyridine ring offers an additional point for hydrogen bonding or metal coordination, potentially enhancing interactions with biological targets.

  • Position of Substituents: The arrangement of the pyridine and ethanamine groups at positions 5 and 3 of the oxadiazole ring, respectively, creates a specific spatial orientation that may be crucial for biological activity.

  • Primary Amine Functionality: This group can form salt bridges with acidic residues in proteins or participate in hydrogen bonding networks, contributing to binding affinity and specificity .

Understanding these structure-activity relationships is essential for rational drug design and optimization of compounds based on the 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine scaffold.

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